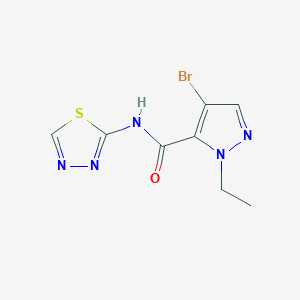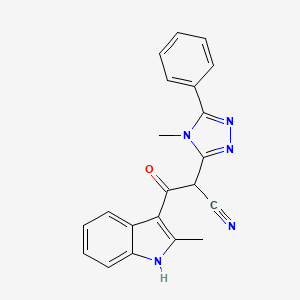
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone, also known as NAP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. NAP is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its pharmacological properties and its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is not fully understood. However, it is believed that (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to activate the Akt signaling pathway, which plays a critical role in cell survival and growth.
Biochemical and Physiological Effects:
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is also relatively stable, which makes it suitable for long-term studies. However, one of the limitations of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its effects.
Zukünftige Richtungen
There are several future directions for research on (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. One area of research is the development of new synthetic analogs of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone that have improved pharmacological properties. Another area of research is the identification of the specific signaling pathways that are modulated by (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. This could lead to the development of new drugs that target these pathways for the treatment of various diseases. Finally, research on the potential use of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in the treatment of various neurodegenerative diseases, such as Alzheimer's disease, is an important area of future research.
Synthesemethoden
The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone involves the reaction of 1-naphthaldehyde with ethyl-4-piperidone in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied extensively for its potential applications in various fields. In the field of medicine, (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied for its neuroprotective properties. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3-ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-15-9-6-12-19(13-15)18(20)17-11-5-8-14-7-3-4-10-16(14)17/h3-5,7-8,10-11,15H,2,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDKQNJSUMHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)


![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)
![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)
